4-Chloro-8-methoxy Psoralen

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

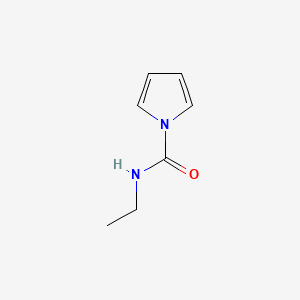

“4-Chloro-8-methoxy Psoralen” is a compound that is not intended for human or veterinary use, but for research purposes. It is a variant of psoralen, a family of naturally occurring photoactive compounds found in certain plants . Psoralens are chemicals that make the skin sensitive to longwave ultraviolet radiation .

Synthesis Analysis

5-substituted 8-methoxypsoralens, which could include “this compound”, can be synthesized by an efficient synthetic route with various cross-coupling methodologies, such as Suzuki, Sonogashira, and Heck reaction .

Molecular Structure Analysis

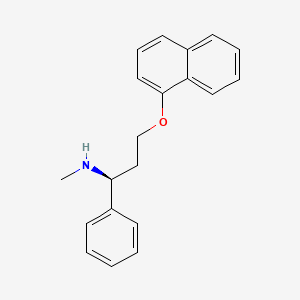

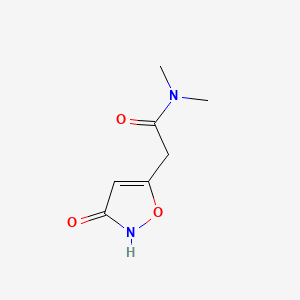

The molecular formula of “this compound” is C12H7ClO4, and its molecular weight is 250.634.

Chemical Reactions Analysis

Psoralens, including “this compound”, are initially biologically inert and acquire photoreactivity when exposed to certain classes of electromagnetic radiation, such as ultraviolet light . Once activated, psoralens form mono- and di-adducts with DNA .

Wissenschaftliche Forschungsanwendungen

Photoreactivity with DNA and RNA

8-Methoxypsoralen has been synthesized and characterized for its superior photoreactivity with DNA and RNA compared to commonly used psoralens. It has shown great potential in saturating photoreactive sites on DNA and RNA without the need for repeated addition of reagent, which is a significant advantage over other compounds in the same class. This superior reactivity is not limited to isolated nucleic acids but extends to viruses and cells, highlighting its utility in virology and cellular biology research (Isaacs et al., 1977).

Phototherapy for Skin Diseases

The application of 8-MOP in phototherapy, particularly in treating skin diseases like psoriasis, has been well documented. It has been shown that oral administration of 8-MOP followed by exposure to longwave ultraviolet light can lead to the clearing of generalized psoriasis in patients. This process, known as photochemotherapy, emphasizes the interaction between the drug and light, highlighting the compound's role in inhibiting epidermal DNA synthesis, which is crucial in treating disorders characterized by accelerated cell cycles (Parrish et al., 1974).

Mechanism of Phototoxicity

Research has also proposed alternative mechanisms of psoralen phototoxicity that do not involve direct interaction with DNA. This includes the identification of specific binding sites for 8-MOP on cell membranes, which may play a role in mediating the compound's phototoxic effects. Such findings open new avenues for understanding the biological impact of psoralens beyond their nucleic acid interactions and could have implications for developing novel therapeutic strategies (Laskin et al., 1985).

Photobiology and Therapeutic Evolution

The evolution of psoralen use in medicine, including 8-MOP, has been traced from historical times to modern-day clinical applications. This journey highlights the compound's versatility, from its initial use for pigment-stimulating properties to its incorporation into photomedicine for treating a variety of skin diseases. The development of PUVA therapy and its effectiveness in treating severe psoriasis, mycosis fungoides, and other skin conditions underscore the compound's significant impact on dermatological therapy (Pathak & Fitzpatrick, 1992).

Wirkmechanismus

After activation, psoralens, including “4-Chloro-8-methoxy Psoralen”, bind preferentially to the guanine and cytosine moieties of DNA, leading to cross-linking of DNA, thus inhibiting DNA synthesis and function . This interaction decreases skin inflammation, which helps to clear up skin and improve skin pain, itching, and irritation .

Eigenschaften

IUPAC Name |

5-chloro-9-methoxyfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7ClO4/c1-15-12-10-6(2-3-16-10)4-7-8(13)5-9(14)17-11(7)12/h2-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFXIMAQWESJRRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C2C(=CC3=C1OC(=O)C=C3Cl)C=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7ClO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-3-[2-(7-Chloro-2-quinolinyl)ethenyl]benzoy Chloride](/img/structure/B589993.png)

![Parathyroid hormone [asp76]-human: fragment 64-84](/img/structure/B589997.png)

![5-[1-Hydroxy-2-(2,4,5-trifluorophenyl)ethylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B590013.png)